5-methyl-3-phenyl-1,2-thiazol-4-ol
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Overview
Description
5-methyl-3-phenyl-1,2-thiazol-4-ol is a heterocyclic compound that belongs to the isothiazole family Isothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-1,2-thiazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-phenyl-2-propen-1-ol with sulfur and nitrogen sources under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-phenyl-1,2-thiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring.
Scientific Research Applications
5-methyl-3-phenyl-1,2-thiazol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Its potential as an anti-inflammatory and anticancer agent is being explored in preclinical studies.
Industry: It is used in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-1,2-thiazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-phenyl-4-isoxazole: Similar in structure but contains an oxygen atom instead of sulfur.
3-Phenyl-4-isothiazole: Lacks the methyl group at the 5-position.
5-Methyl-3-phenyl-4-thiazole: Contains a sulfur atom but lacks the nitrogen atom in the ring.
Uniqueness
5-methyl-3-phenyl-1,2-thiazol-4-ol is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
19389-29-8 |
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Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
5-methyl-3-phenyl-1,2-thiazol-4-ol |
InChI |
InChI=1S/C10H9NOS/c1-7-10(12)9(11-13-7)8-5-3-2-4-6-8/h2-6,12H,1H3 |
InChI Key |
BCBUWIOOUTUFDR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NS1)C2=CC=CC=C2)O |
Canonical SMILES |
CC1=C(C(=NS1)C2=CC=CC=C2)O |
Synonyms |
5-Methyl-3-phenylisothiazol-4-ol |
Origin of Product |
United States |
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